Benzyl 2-(cyclohexylcarbamoyl)pyrrolidine-1-carboxylate
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Overview
Description
Benzyl 2-(cyclohexylcarbamoyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C19H26N2O3. It is a derivative of pyrrolidine, featuring a benzyl group, a cyclohexylcarbamoyl group, and a carboxylate group. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-(cyclohexylcarbamoyl)pyrrolidine-1-carboxylate typically involves the reaction of cyclohexylisocyanate with pyrrolidine-1-carboxylic acid benzyl ester under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at a temperature range of 0°C to 25°C.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance production efficiency and maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions: Benzyl 2-(cyclohexylcarbamoyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous ether or methanol.
Substitution: Nucleophilic substitution reactions are typically carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of various substituted pyrrolidines.
Scientific Research Applications
Benzyl 2-(cyclohexylcarbamoyl)pyrrolidine-1-carboxylate is widely used in scientific research due to its versatility and unique chemical properties. It serves as a building block in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its applications include:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Utilized in the development of new therapeutic agents.
Industry: Applied in the production of polymers and advanced materials.
Mechanism of Action
The mechanism by which Benzyl 2-(cyclohexylcarbamoyl)pyrrolidine-1-carboxylate exerts its effects depends on its specific application. In pharmaceutical research, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved vary based on the biological system and the specific reaction being studied.
Comparison with Similar Compounds
Benzyl 2-(cyclohexylcarbamoyl)pyrrolidine-1-carboxylate is unique due to its specific structural features and reactivity. Similar compounds include:
Benzyl 2-(cyclohexylcarbamoyl)-2-azabicyclo[2.2.1]heptane-3-carboxylate: A structural analog with a different bicyclic framework.
Benzyl 2-(cyclohexylcarbamoyl)azetidine-1-carboxylate: Another pyrrolidine derivative with a smaller ring size.
These compounds share similarities in their core structure but differ in their chemical properties and applications.
Properties
IUPAC Name |
benzyl 2-(cyclohexylcarbamoyl)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3/c22-18(20-16-10-5-2-6-11-16)17-12-7-13-21(17)19(23)24-14-15-8-3-1-4-9-15/h1,3-4,8-9,16-17H,2,5-7,10-14H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZVGXJCNVWCKNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2CCCN2C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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